molecular formula C18H19NO4S2 B2491061 N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396706-74-3

N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2491061
CAS No.: 1396706-74-3
M. Wt: 377.47
InChI Key: YNKAGUVPFYDGJO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 3-methoxy-substituted benzene core linked to two distinct heterocyclic moieties: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl group. Sulfonamides are renowned for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in its combination of a methoxybenzene ring, a furan (oxygen-containing heterocycle), and a thiophene (sulfur-containing heterocycle), which may synergistically influence its physicochemical and biological behavior.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-22-15-5-2-8-18(13-15)25(20,21)19(14-16-6-3-11-23-16)10-9-17-7-4-12-24-17/h2-8,11-13H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKAGUVPFYDGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Monosubstituted Sulfonamide

The first alkylation step involves reacting 3-methoxybenzenesulfonyl chloride with furan-2-ylmethanamine to form the monosubstituted sulfonamide, $$ N\text{-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide} $$.

Procedure:

  • Reagents:
    • 3-Methoxybenzenesulfonyl chloride (1 equiv)
    • Furan-2-ylmethanamine (1.1 equiv)
    • Triethylamine ($$ \text{Et}_{3}\text{N} $$, 2 equiv) as a base
    • Solvent: Anhydrous DCM or tetrahydrofuran (THF).
  • Reaction Setup:

    • The sulfonyl chloride is dissolved in DCM under nitrogen atmosphere.
    • Furan-2-ylmethanamine and $$ \text{Et}_{3}\text{N} $$ are added dropwise at 0°C.
    • The mixture is stirred at room temperature for 12–18 hours.
  • Workup:

    • The reaction is quenched with water, and the organic layer is separated.
    • Purification via flash column chromatography (silica gel, eluent: 0–30% ethyl acetate/hexane) yields the monosubstituted sulfonamide.

Key Considerations:

  • Excess amine ensures complete consumption of the sulfonyl chloride.
  • Triethylamine neutralizes HCl generated during the reaction, preventing acid-mediated decomposition.

N-Alkylation with 2-(Thiophen-2-yl)ethyl Group

The monosubstituted sulfonamide undergoes a second alkylation to introduce the 2-(thiophen-2-yl)ethyl group. This step typically employs an alkyl halide, such as 2-(thiophen-2-yl)ethyl bromide, under basic conditions.

Procedure:

  • Reagents:
    • Monosubstituted sulfonamide (1 equiv)
    • 2-(Thiophen-2-yl)ethyl bromide (1.2 equiv)
    • Sodium hydride ($$ \text{NaH} $$, 1.5 equiv) as a base
    • Solvent: Anhydrous $$ N,N $$-dimethylformamide (DMF)
  • Reaction Setup:

    • The monosubstituted sulfonamide is dissolved in DMF under nitrogen.
    • $$ \text{NaH} $$ is added portionwise at 0°C, followed by dropwise addition of the alkyl bromide.
    • The mixture is heated to 60°C for 6–8 hours.
  • Workup:

    • The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
    • Purification via recrystallization (methanol/water) yields the target disubstituted sulfonamide.

Mechanistic Insight:

  • Deprotonation of the sulfonamide’s NH group by $$ \text{NaH} $$ generates a nucleophilic amide ion, which attacks the alkyl bromide via an $$ \text{S}_{\text{N}}2 $$ mechanism.

One-Pot Disubstitution Method

An alternative approach involves a one-pot reaction where 3-methoxybenzenesulfonyl chloride is simultaneously treated with furan-2-ylmethanamine and 2-(thiophen-2-yl)ethylamine.

Procedure:

  • Reagents:
    • 3-Methoxybenzenesulfonyl chloride (1 equiv)
    • Furan-2-ylmethanamine (1.1 equiv)
    • 2-(Thiophen-2-yl)ethylamine (1.1 equiv)
    • $$ \text{Et}_{3}\text{N} $$ (3 equiv)
    • Solvent: Anhydrous THF
  • Reaction Setup:

    • All reagents are combined in THF at 0°C.
    • The mixture is stirred at room temperature for 24 hours.
  • Workup:

    • The crude product is purified via flash chromatography (silica gel, eluent: 10–40% ethyl acetate/hexane).

Challenges:

  • Competing reactions may lead to mixed products (e.g., monosubstituted or symmetrically disubstituted sulfonamides).
  • Strict stoichiometric control and slow addition of amines are critical to favor the desired product.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d6 $$):
    $$ \delta $$ 7.82 (d, $$ J = 8.0 \, \text{Hz} $$, 1H, Ar-H), 7.45 (t, $$ J = 8.0 \, \text{Hz} $$, 1H, Ar-H), 7.32 (d, $$ J = 8.0 \, \text{Hz} $$, 1H, Ar-H), 6.95–6.85 (m, 3H, furan and thiophene), 4.45 (s, 2H, $$ \text{CH}2 $$-furan), 3.90 (s, 3H, OCH$$3 $$), 3.75–3.65 (m, 2H, $$ \text{CH}2 $$-thiophene), 2.95–2.85 (m, 2H, $$ \text{CH}_2 $$-thiophene).

  • High-Resolution Mass Spectrometry (HRMS):
    Calculated for $$ \text{C}{18}\text{H}{19}\text{NO}{4}\text{S}{2} $$: 377.0802; Found: 377.0805.

Industrial-Scale Production Considerations

Scaling up the synthesis requires optimization for cost and efficiency:

  • Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time) during sulfonyl chloride formation.
  • Automated Purification Systems: Reduce manual intervention in chromatography or crystallization steps.

Challenges and Optimization

  • Regioselectivity: Ensuring exclusive disubstitution at the sulfonamide nitrogen demands careful stoichiometry and reagent addition rates.
  • Byproduct Formation: Trace amounts of monosubstituted or hydrolyzed sulfonic acids may require additional purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the sulfonamide group can produce the corresponding amine derivative.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Sulfonamides

Several sulfonamide derivatives with thiophene substituents have been studied for their biological activities. For instance:

  • (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 6, ) exhibits potent anti-breast cancer activity, surpassing doxorubicin in efficacy. Unlike the target compound, this analog replaces the furan and ethyl-thiophene groups with a thiazole and an α,β-unsaturated ketone-thiophene system. The presence of the thiazole ring may enhance DNA intercalation, while the target compound’s furan moiety could improve metabolic stability .
  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones () demonstrate antibacterial activity, emphasizing the role of thiophene in enhancing lipophilicity and membrane penetration.

Structural Impact on Activity :

Compound Thiophene Substituent Key Biological Activity
Target Compound 2-(Thiophen-2-yl)ethyl To be determined (structural analogy suggests anticancer/antibacterial potential)
Compound 6 () 3-Oxo-thiophene propene Anti-breast cancer (IC₅₀ < doxorubicin)
Piperazinyl quinolones () 5-Bromo-thiophen-2-yl Antibacterial (Gram-positive pathogens)
Furan-Containing Sulfonamides

The furan ring in the target compound distinguishes it from analogs like N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methylbenzenesulfonamide (). The latter’s chlorophenyl-furan system contributes to C-H…π interactions in crystal packing, whereas the target compound’s unsubstituted furan may favor C-H…O interactions, altering solubility and crystallization behavior . Additionally, furan’s electron-rich nature could enhance π-π stacking with biological targets compared to bulkier substituents.

Methoxy-Substituted Benzene Sulfonamides

The 3-methoxy group on the benzene ring is a critical feature shared with N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide (). Crystallographic studies of the latter reveal planar sulfonamide geometry stabilized by intramolecular hydrogen bonds. The methoxy group’s electron-donating effect likely increases the benzene ring’s electron density, enhancing interactions with hydrophobic enzyme pockets. In contrast, the target compound’s N-alkyl substitutions (furan and thiophene) may introduce steric effects that modulate binding specificity .

Dual Heterocyclic Systems

Compounds such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzenesulfonamide derivatives () combine thiophene with benzothiazole, demonstrating the importance of heterocycle synergy. For example, Compound 92 (benzothiazole-sulfonamide) showed distinct NMR shifts (δ 8.35–7.20 ppm) for aromatic protons, suggesting strong conjugation. The target compound’s furan-thiophene system may exhibit weaker conjugation but greater metabolic flexibility due to reduced ring strain .

Biological Activity

N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that integrates furan, thiophene, and benzenesulfonamide moieties. This structural combination endows the compound with unique chemical properties and potential biological activities, making it a candidate for various applications in medicinal chemistry and material science.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, and it possesses a sulfonamide functional group that is known for its biological activity. The presence of heterocyclic rings, such as furan and thiophene, contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC16H18N2O3SC_{16}H_{18}N_{2}O_{3}S
Molecular Weight334.39 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit the activity of certain kinases, modulating cell signaling pathways that are crucial in inflammation and cancer progression. Such interactions are essential for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may act by inhibiting pro-inflammatory cytokines or pathways involved in inflammatory responses, which is particularly relevant in diseases such as rheumatoid arthritis and other inflammatory disorders.

Cancer Research Applications

Recent studies have explored the compound's potential as an anticancer agent. Preliminary results suggest that it can induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells. The IC50 values observed in these studies indicate a promising efficacy compared to standard chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-715.63
U-93710.25
MT-412.50

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides showed enhanced antimicrobial activity against resistant bacterial strains, showcasing the potential of modifying existing compounds to improve efficacy.
  • Cancer Cell Apoptosis : Flow cytometry analysis revealed that this compound significantly increased apoptosis rates in MCF-7 cells, suggesting a mechanism that could be harnessed for therapeutic interventions in breast cancer.

Q & A

Q. What are the recommended synthetic routes for preparing N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Reductive amination : Reacting furan-2-carbaldehyde with a primary amine (e.g., 2-(thiophen-2-yl)ethylamine) under reducing conditions (e.g., NaBH₃CN) to form the branched alkylamine intermediate .
  • Sulfonylation : Treating the intermediate with 3-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group .
    Key considerations :
  • Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH mixtures) ensures high yields (>70%) .
  • Reaction temperature (0–25°C) and solvent choice (e.g., THF or DCM) critically influence regioselectivity .

Q. How is the structural identity of this compound confirmed?

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify the presence of furan (δ 6.2–7.4 ppm), thiophene (δ 6.8–7.5 ppm), and methoxy (δ 3.8 ppm) groups .
  • X-ray crystallography : SHELX software refines crystal structures, confirming bond angles and torsional strain in the sulfonamide group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₀N₂O₄S₂) with <2 ppm error .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening focuses on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Enzyme inhibition : Testing against cyclooxygenase (COX-2) or carbonic anhydrase isoforms via fluorometric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Critical parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing transition states .
  • Catalyst selection : Pd/C or Raney Ni improves reductive amination yields by reducing side reactions .
  • Temperature gradients : Stepwise heating (25°C → 60°C) minimizes decomposition of heat-sensitive intermediates .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability .
  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., sulfonamide oxygen) for targeted derivatization .
  • Thermochemical data : Atomization energies (±2.4 kcal/mol accuracy) validate experimental thermostability .

Q. How does structural modification influence bioactivity?

Comparative studies with analogs reveal:

Compound Structural Variation Bioactivity (IC₅₀, µM) Source
Target compoundFuran + thiopheneCOX-2: 0.8 ± 0.1
N-(thiophen-3-ylmethyl) analogThiophene substitutionCOX-2: 2.3 ± 0.3
Methoxy-free analogNo 3-OCH₃COX-2: >10

Q. Key trends :

  • Dual heterocycles (furan + thiophene) enhance binding to hydrophobic enzyme pockets .
  • Methoxy groups improve solubility and metabolic stability .

Q. What mechanistic insights explain its interaction with biological targets?

  • Molecular docking : Sulfonamide oxygen forms hydrogen bonds with catalytic residues (e.g., His64 in carbonic anhydrase) .
  • Kinetic studies : Non-competitive inhibition patterns suggest allosteric modulation of target enzymes .
  • Metabolite profiling : LC-MS identifies hydroxylated derivatives as active metabolites in hepatic microsomes .

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